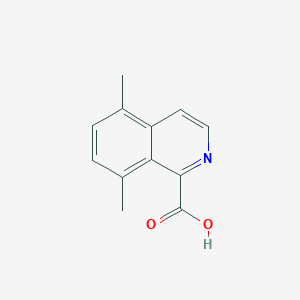

5,8-Dimethylisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethylisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-8(2)10-9(7)5-6-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAUSBSPOPWJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline Carboxylic Acid Scaffolds

Strategies for Isoquinoline (B145761) Core Construction

The assembly of the bicyclic isoquinoline system can be accomplished through various synthetic routes, including multicomponent reactions, classical cyclization name reactions, modern catalytic processes, and methodologies adapted from related heterocyclic syntheses.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their operational simplicity and synthetic efficiency. beilstein-journals.org

One notable MCR for generating precursors to isoquinoline-1-carboxylic acids is the Ugi three-component reaction. This reaction typically involves the condensation of 3,4-dihydroisoquinolines, isocyanides, and various acids. ingentaconnect.com The process yields 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to good yields. ingentaconnect.com These carboxamide products can then be subjected to hydrolysis to furnish the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. ingentaconnect.com While this method provides a direct route to the saturated backbone of the target acid, subsequent aromatization would be required to yield the final isoquinoline structure.

| Reactant Class 1 | Reactant Class 2 | Reactant Class 3 | Product Class | Reference |

| 3,4-Dihydroisoquinolines | Isocyanides | Carboxylic Acids | 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | ingentaconnect.com |

Cyclization reactions are fundamental to the synthesis of heterocyclic systems like isoquinoline. These methods involve the formation of the bicyclic ring system from an acyclic precursor, often promoted by acid catalysts.

The Pomeranz-Fritsch reaction is a classic and widely used method for the synthesis of the isoquinoline nucleus. wikipedia.orgorganicreactions.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgchemistry-reaction.com These acetal (B89532) intermediates are themselves formed from the condensation of a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

Formation of the Benzalaminoacetal: A substituted benzaldehyde reacts with a 2,2-dialkoxyethylamine to form a Schiff base, the benzalaminoacetal. wikipedia.orgchemistry-reaction.com

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as concentrated sulfuric acid, the acetal undergoes intramolecular electrophilic substitution onto the benzene (B151609) ring, followed by elimination of alcohol molecules to form the aromatic isoquinoline ring. wikipedia.orgchemistry-reaction.com

The versatility of the Pomeranz-Fritsch synthesis allows for the preparation of a wide variety of substituted isoquinolines, as the substitution pattern is determined by the starting benzaldehyde. organicreactions.org Modifications to the reaction, such as the Schlittler-Müller modification which uses a benzylamine (B48309) and glyoxal (B1671930) hemiacetal, have further expanded its scope. thermofisher.comacs.org Recently, this cyclization has been combined with other synthetic methods, such as the Petasis reaction, to achieve diastereoselective synthesis of chiral tetrahydroisoquinoline-1-carboxylic acids. nih.govmdpi.com

| Reaction Name | Starting Materials | Key Reagent | Product |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-Diethoxyethylamine | Concentrated Sulfuric Acid | Isoquinoline |

| Schlittler-Müller Modification | Benzylamine, Glyoxal hemiacetal | Acid | C1-substituted Isoquinoline |

| Pomeranz-Fritsch–Bobbitt Cyclization | N-substituted aminoacetal | Acid, then Hydrogenation | Tetrahydroisoquinoline |

Acid-promoted redox annulation represents another strategy for constructing fused isoquinoline systems. This type of reaction can involve the cyclization between a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivative and a substituted α,β-unsaturated aldehyde. nih.govacs.orgacs.org This process allows for the creation of structurally diverse and complex multisubstituted polycyclic systems containing the isoquinoline core, such as dihydropyrrolo[2,1-α]isoquinolines. nih.govnih.gov The reaction proceeds via a cascade of C–C and C–N bond formations. acs.org Researchers have optimized conditions for this transformation, finding that trifluoroacetic acid (TFA) or triflic acid (TfOH) at elevated temperatures can promote the reaction effectively, furnishing the desired products in moderate to good yields. acs.orgresearchgate.net

The scope of the reaction has been explored with various substituted aldehydes, demonstrating tolerance for both electron-donating and electron-withdrawing groups on the aromatic moieties of the starting materials. acs.org

| THIQ Substrate | Aldehyde Substrate | Acid Promoter | Temperature | Yield | Reference |

| 1,2,3,4-tetrahydroisoquinoline | (E)-2,3-diphenylacrylaldehyde | TFA | 130 °C | 81% | acs.org |

| 1,2,3,4-tetrahydroisoquinoline | Aldehyde with 4-Br substituent | TfOH | 130 °C | 55-80% | acs.org |

| 1,2,3,4-tetrahydroisoquinoline | Aldehyde with electron-donating group | TfOH | 130 °C | Moderate-Good | acs.org |

While direct palladium-catalyzed polycondensation to form 5,8-linked isoquinoline copolymers is a highly specific process, palladium catalysis is a cornerstone of modern organic synthesis for functionalizing heterocyclic cores. Palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, and Stille reactions provide powerful and versatile methods for creating C-C bonds and introducing functional groups onto haloaryl precursors. nih.gov

More directly relevant to the synthesis of the target compound is the palladium-catalyzed aminocarbonylation of a halo-isoquinoline. This reaction provides a direct route to isoquinoline-1-carboxamides, which are immediate precursors to isoquinoline-1-carboxylic acids. For instance, 1-iodoisoquinoline (B10073) can be effectively coupled with various amines under a carbon monoxide atmosphere using a palladium acetate (B1210297) catalyst. mdpi.com The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like XantPhos, is crucial for achieving high conversion, especially with less basic amines or sterically hindered substrates. mdpi.com This methodology allows for the late-stage introduction of the carboxylic acid precursor at the C1 position of a pre-formed 5,8-dimethylisoquinoline (B3357809) ring.

The Pfitzinger reaction is a well-established method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org It is important to note that this reaction yields quinolines, which are constitutional isomers of isoquinolines, but it is included here as a significant isatin-based methodology for synthesizing related nitrogen-containing heterocyclic carboxylic acids. The reaction involves the condensation of isatin (B1672199) (or a derivative) with a carbonyl compound in the presence of a strong base. wikipedia.orgijsr.net

The mechanism proceeds as follows:

The base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgui.ac.id

This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which tautomerizes to an enamine. wikipedia.org

The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product. wikipedia.orgui.ac.id

This reaction provides a straightforward route to a wide array of quinoline-4-carboxylic acids, which are themselves valuable compounds in medicinal chemistry. ijsr.netresearchgate.net

| Isatin Derivative | Carbonyl Compound | Base | Product Class | Reference |

| Isatin | Ketone or Aldehyde | Potassium Hydroxide | Substituted quinoline-4-carboxylic acid | wikipedia.org |

| N-acyl isatins | (self-condensation) | Base | 2-hydroxy-quinoline-4-carboxylic acids | wikipedia.org |

Domino Reactions from Arylmethyl Azides

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. One such strategy employs arylmethyl azides as precursors for nitrogen-containing heterocycles. While this specific domino reaction is well-documented for the synthesis of quinoline (B57606) scaffolds, the principles illustrate a powerful method for heterocyclic synthesis.

In a representative process, arylmethyl azides undergo an acid-promoted rearrangement to generate an N-aryl iminium ion intermediate. This reactive species is then trapped by a nucleophile, such as ethyl 3-ethoxyacrylate. The subsequent reaction cascade involves an intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the final quinoline-3-carboxylic acid ethyl ester product. rsc.orgrsc.orgnih.gov This method demonstrates the utility of azide-based domino reactions in constructing complex heterocyclic systems in a convergent manner. rsc.orgrsc.orgnih.gov

| Arylmethyl Azide Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted Phenylmethyl Azide | Ethyl 3-ethoxyacrylate, Trifluoroacetic acid (TFA), CH₂Cl₂, then NaHCO₃ | Corresponding Ethyl Quinoline-3-carboxylate | Moderate to Excellent | rsc.org |

Functionalization and Derivatization of Isoquinoline Systems

Once the core isoquinoline ring is formed, various functionalization reactions are employed to introduce or modify substituents at specific positions, leading to the target compound 5,8-dimethylisoquinoline-1-carboxylic acid.

Introduction of Methyl Substituents

The introduction of methyl groups onto the isoquinoline ring is a critical step for synthesizing the target compound. C-H methylation represents a direct and atom-economical approach. Photo-induced radical-based methylation, for instance, has been demonstrated for isoquinolines using dimethyl sulfoxide (B87167) (DMSO) as the methyl source in the presence of an iridium catalyst. mdpi.com This method involves the generation of a methyl radical which then attacks the heterocycle. mdpi.com

Another strategy involves the direct metalation of the isoquinoline ring, typically at the C1 position, using a strong base. The resulting organometallic intermediate can then be quenched with a methylating agent like iodomethane (B122720) to install the methyl group. nih.gov This approach is particularly effective for introducing substituents at the electrophilic C1 position.

Carboxylic Acid Group Formation (e.g., Oxidation of Methyl Groups)

The carboxylic acid moiety at the C1 position can be installed through the oxidation of a precursor methyl group. The oxidation of 1-methylisoquinoline (B155361) derivatives is a common method to achieve this transformation. Selenium dioxide (SeO₂) is a frequently used reagent for this purpose. thieme-connect.de The reaction conditions can be tuned to selectively yield either the isoquinoline-1-carbaldehyde (B1296187) or the desired isoquinoline-1-carboxylic acid. thieme-connect.de The oxidation of a methyl group at the 1-position is generally more facile compared to other positions on the isoquinoline ring. thieme-connect.de

| Substrate | Oxidizing Agent | Solvent/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 1-Methylisoquinoline | Selenium Dioxide (SeO₂) | Dioxane, Reflux | Isoquinoline-1-carbaldehyde | thieme-connect.de |

| 3-Methylisoquinoline | Selenium Dioxide (SeO₂) | 180°C | Mixture of aldehyde and carboxylic acid | thieme-connect.de |

Esterification and Hydrolysis Processes

Standard organic transformations such as esterification and hydrolysis are routinely applied to isoquinoline carboxylic acids. The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method to convert isoquinoline-1-carboxylic acid into its corresponding ester. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

Conversely, the hydrolysis of an isoquinoline-1-carboxylate ester back to the carboxylic acid is typically achieved by heating with aqueous acid or base. researchgate.net Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is favored by the presence of excess water. masterorganicchemistry.com These processes are crucial for protecting the carboxylic acid group during other synthetic steps or for converting esters, which may be the direct products of a synthetic sequence, into the final acid.

Halogenation Strategies (e.g., Bromination)

Halogenation provides a versatile handle for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation on the isoquinoline ring is highly dependent on the reaction conditions and the existing substituents. For isoquinoline itself, electrophilic substitution on the benzene ring typically occurs at the C5 and C8 positions. The presence of activating groups, such as hydroxyl or methoxy (B1213986) groups, can direct bromination to specific positions. For example, the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to yield the 5-bromo product with excellent regioselectivity. researchgate.net Similarly, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.org These findings suggest that the 5- and 8-positions of the dimethylated isoquinoline precursor would be key sites to consider for halogenation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. wikipedia.org This reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgyonedalabs.com In the context of synthesizing derivatives of this compound, a halogenated isoquinoline intermediate (e.g., a bromo-dimethylisoquinoline) could be coupled with various boronic acids to introduce a wide range of aryl, heteroaryl, or alkyl substituents. nih.gov This reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it a cornerstone of modern synthetic chemistry for creating diverse molecular libraries. nih.govnih.gov

| Organohalide | Boronic Acid/Ester | Catalyst/Base | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| ortho-Bromoanilines | Aryl/Alkyl/Heteroaromatic Boronic Esters | CataXCium A Pd G3 / K₃PO₄ | Dioxane/H₂O, 80°C | Good to Excellent | nih.gov |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted Phenylboronic Acids | Pd(PPh₃)₂Cl₂ | - | High (68-82%) | researchgate.net |

Chemical Transformations and Reactivity of 5,8 Dimethylisoquinoline 1 Carboxylic Acid and Its Derivatives

Reactions of the Isoquinoline (B145761) Heterocycle

The isoquinoline core of the molecule is a bicyclic aromatic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring. This fusion results in a complex electronic landscape, with the pyridine moiety being electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. The substituents at positions 1, 5, and 8 significantly modulate this inherent reactivity.

Oxidation Pathways

The oxidation of the 5,8-dimethylisoquinoline (B3357809) skeleton can proceed via different pathways depending on the oxidizing agent and reaction conditions. The presence of two electron-donating methyl groups on the benzene ring makes it particularly susceptible to oxidation.

Vigorous oxidation of the parent isoquinoline ring with agents like alkaline permanganate (B83412) typically leads to cleavage of the benzene ring, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. thieme-connect.de For 5,8-dimethylisoquinoline-1-carboxylic acid, such harsh conditions would likely oxidize the methyl groups as well, potentially leading to a mixture of polycarboxylic acids.

More selective oxidation is observed with milder reagents. Studies on analogous 5,8-disubstituted isoquinolines have shown that the benzene ring can be oxidized to a quinone. For instance, 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is oxidized by ceric ammonium (B1175870) nitrate (B79036) (CAN) to the corresponding 2-methylisoquinoline-1,5,8(2H)-trione. ufms.brresearchgate.net Similarly, other 5-hydroxy or 5-amino-isoquinoline derivatives are readily oxidized to the corresponding 5,8-diones. thieme-connect.de This suggests that a primary oxidation pathway for this compound would involve the transformation of the dimethylated benzene ring into a 5,8-dione structure.

Table 1: Potential Oxidation Products of this compound and its Analogs

| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |

|---|---|---|---|

| Isoquinoline | Alkaline KMnO₄ | Phthalic acid and Pyridine-3,4-dicarboxylic acid | thieme-connect.de |

| 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Ceric Ammonium Nitrate (CAN) | 2-Methylisoquinoline-1,5,8(2H)-trione | ufms.brresearchgate.net |

Reduction Transformations

The pyridine ring of the isoquinoline system is readily reduced due to its electron-deficient nature. Selective reduction of this ring can be achieved while leaving the benzene ring intact. Common methods for the reduction of isoquinolines include catalytic hydrogenation and treatment with hydride-donating reagents. iust.ac.irpharmaguideline.com

Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), reduces the C=N and C=C bonds of the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iust.ac.ir Similarly, reagents such as sodium borohydride (B1222165) in the presence of nickel(II) chloride or sodium cyanoborohydride in an acidic medium can selectively reduce the heterocyclic ring. iust.ac.ir Applying these methods to this compound would be expected to produce 5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The stereochemistry at the C1 position would be a key consideration in these transformations.

Nucleophilic and Electrophilic Substitution Reactions

The electronic characteristics of the isoquinoline nucleus create distinct regioselectivity for substitution reactions. The pyridine ring is activated for nucleophilic attack, while the benzene ring is the site for electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions on the isoquinoline ring preferentially occur at the C1 position. iust.ac.irquora.comquimicaorganica.org This is because the negative charge in the Meisenheimer-type intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. quimicaorganica.org In this compound, the C1 position is already substituted. While the carboxylic acid is not a typical leaving group for nucleophilic aromatic substitution, its presence highlights the inherent reactivity of this position. The decarboxylation of isoquinoline-1-carboxylic acid can lead to an ylide intermediate that can be trapped by electrophiles, a process known as the Hammick reaction. thieme-connect.de

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on isoquinoline occurs on the more electron-rich benzene ring, primarily at positions C5 and C8. shahucollegelatur.org.inimperial.ac.ukquimicaorganica.org This regioselectivity is governed by the stability of the Wheland intermediate formed upon electrophile attack. quimicaorganica.org In the case of this compound, these primary positions are blocked by methyl groups. The methyl groups themselves are activating, ortho-, para-directing substituents. Therefore, electrophilic attack is directed to the available C6 and C7 positions. Research has demonstrated the selective bromination of 5,8-dimethylisoquinoline at the C7 position, which can then be converted to other functional groups, such as anilino derivatives, via palladium-catalyzed coupling reactions. clockss.org This confirms that electrophilic substitution on the 5,8-dimethylisoquinoline core proceeds at the C7 position.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C1 position exhibits typical reactivity for this functional group, including acidity and the ability to be converted into various derivatives.

Acid-Base Equilibria and Carboxylate Formation

This compound is an amphoteric molecule, possessing both a basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group.

Acidity of the Carboxylic Group: The carboxylic acid group can donate a proton to form a carboxylate anion. The predicted pKa for the parent isoquinoline-1-carboxylic acid is approximately 1.09, indicating it is a considerably strong organic acid. This enhanced acidity is due to the electron-withdrawing effect of the adjacent protonated pyridine ring nitrogen.

Basicity of the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom can accept a proton. The pKa of the conjugate acid of isoquinoline (the isoquinolinium ion) is 5.14. wikipedia.orgresearchgate.net

In aqueous solution, an equilibrium exists between the neutral molecule, the zwitterion (internal salt), the cationic form (protonated nitrogen), and the anionic form (deprotonated carboxyl group). The formation of the carboxylate is readily achieved by treatment with a base.

Table 2: Acid-Base Properties of Isoquinoline and a Derivative

| Compound | pKa (Conjugate Acid) | pKa (Carboxylic Acid) | Reference(s) |

|---|---|---|---|

| Isoquinoline | 5.14 | N/A | wikipedia.orgresearchgate.net |

Formation of Carboxylic Acid Derivatives (e.g., Amides, Esters)

The carboxylic acid functionality of this compound can be converted into a variety of derivatives, such as esters and amides, using standard synthetic methodologies.

Ester Formation: Esters can be synthesized via the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 5,8-dimethylisoquinoline-1-carbonyl chloride. acs.orgrsc.org This highly electrophilic acyl chloride can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the corresponding ester.

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult as it tends to form a stable ammonium carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is typically required. One common method is the conversion to the acyl chloride with SOCl₂, which then reacts smoothly with a primary or secondary amine to yield the desired amide. rsc.orgreddit.com Another widely used approach involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the condensation of the carboxylic acid and the amine by converting the hydroxyl group into a better leaving group. rsc.org These methods are applicable for the synthesis of a wide range of amides from this compound.

Table 3: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Method | Reference(s) |

|---|---|---|---|

| Ester | Alcohol, H⁺ (catalyst) | Fischer Esterification | masterorganicchemistry.com |

| Ester | 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine | Acyl Chloride Formation | acs.org |

| Amide | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH) | Acyl Chloride Formation | rsc.orgreddit.com |

Reduction of the Carboxyl Group

The carboxyl group at the 1-position of this compound can be readily reduced to a primary alcohol, affording (5,8-dimethylisoquinolin-1-yl)methanol. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. The reaction proceeds by nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the carboxyl group.

The general conditions for this reduction involve treating the carboxylic acid with an excess of LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum alkoxide complex.

While specific experimental data for the reduction of this compound is not extensively reported, the reduction of analogous isoquinoline-1-carboxylic acids is well-documented. Based on these established procedures, a representative reaction is outlined below.

Table 1: Representative Conditions for the Reduction of the Carboxyl Group

| Reactant | Reducing Agent | Solvent | Temperature | Product | Yield |

| This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Room Temperature | (5,8-Dimethylisoquinolin-1-yl)methanol | High (estimated) |

Transformations Involving Methyl Substituents

The methyl groups at the 5- and 8-positions of the isoquinoline ring are benzylic in nature and thus susceptible to various chemical transformations, including oxidation and halogenation. The reactivity of these methyl groups can be influenced by the electronic properties of the isoquinoline ring system.

Oxidation of one or both methyl groups can lead to the corresponding aldehydes or carboxylic acids. Selective oxidation can be challenging and often depends on the choice of oxidizing agent and reaction conditions. Reagents such as selenium dioxide (SeO₂) or catalytic oxidation systems involving transition metals like palladium have been employed for the oxidation of methyl groups on related heterocyclic systems. For instance, catalytic aerobic oxidation of substituted 8-methylquinolines using Pd(II) complexes has been shown to yield the corresponding carboxylic acids or acetates.

Halogenation of the methyl groups, typically bromination or chlorination, can be achieved under radical conditions, often initiated by UV light or radical initiators. This provides a handle for further functionalization, as the resulting halomethyl derivatives can undergo nucleophilic substitution reactions.

Detailed research findings on the specific transformations of the methyl substituents of this compound are limited. However, based on the known reactivity of similar aromatic methyl groups, the following transformations are plausible.

Table 2: Plausible Transformations of Methyl Substituents

| Reaction Type | Reagent(s) | Conditions | Potential Product(s) |

| Oxidation | Selenium dioxide (SeO₂) | Heating | 5-Methyl-8-(formyl)isoquinoline-1-carboxylic acid and/or 5-(Formyl)-8-methylisoquinoline-1-carboxylic acid |

| Oxidation | Pd(II) catalyst, O₂ | Acetic acid, heat | 5-Methyl-8-carboxyisoquinoline-1-carboxylic acid and/or 5-Carboxy-8-methylisoquinoline-1-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 5-(Bromomethyl)-8-methylisoquinoline-1-carboxylic acid and/or 5-Methyl-8-(bromomethyl)isoquinoline-1-carboxylic acid |

It is important to note that the regioselectivity of these reactions (i.e., whether the C5-methyl or the C8-methyl group reacts preferentially) would need to be determined experimentally. Steric and electronic factors would play a significant role in directing the outcome of these transformations.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, with the carboxylic acid group exhibiting several characteristic absorption bands. For 5,8-Dimethylisoquinoline-1-carboxylic acid, the IR spectrum is expected to be dominated by vibrations associated with its carboxyl moiety.

The most distinct feature is the O–H stretching vibration, which appears as a very broad and intense band in the 2500-3300 cm⁻¹ region. orgchemboulder.com The significant broadening is a result of intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state and in nonpolar solvents. orgchemboulder.com This broad O-H band is often superimposed on the sharper C-H stretching absorptions from the aromatic ring and methyl groups.

Another key diagnostic peak is the carbonyl (C=O) stretching vibration, which gives rise to a strong, sharp absorption band typically found between 1690 and 1760 cm⁻¹. orgchemboulder.comnih.gov The exact position of this band can be influenced by factors such as dimerization and conjugation. The C–O single bond stretch of the carboxyl group is also observable, typically appearing in the 1210-1320 cm⁻¹ range. orgchemboulder.com Additionally, O–H bending vibrations can be seen at approximately 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Assignment |

|---|---|---|---|

| 3300-2500 | O-H stretch | Strong, very broad | Carboxylic acid O-H |

| 3100-3000 | C-H stretch | Medium | Aromatic C-H |

| 3000-2850 | C-H stretch | Medium | Methyl C-H |

| 1760-1690 | C=O stretch | Strong | Carboxylic acid C=O |

| 1620-1580 | C=C stretch | Medium-Weak | Aromatic ring |

| 1320-1210 | C-O stretch | Medium | Carboxylic acid C-O |

| 950-910 | O-H bend | Medium, broad | Out-of-plane bend |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. A key advantage is that symmetric, non-polar bonds, which are often weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, the carbonyl (C=O) stretch would also be a prominent feature in the Raman spectrum, typically appearing in a similar region as in the IR spectrum (around 1670 cm⁻¹ for dimerized acids). ias.ac.in However, the intensity patterns can differ significantly between the two techniques. The symmetric vibrations of the isoquinoline (B145761) ring system are expected to be particularly strong in the Raman spectrum. Investigations of carboxylic acids in aqueous solutions often utilize Raman spectroscopy, as the technique is generally insensitive to water, which has a strong absorption in the IR spectrum. rsc.orgpsu.edu Changes in the Raman spectrum, such as shifts in the C=O frequency, can provide insights into intermolecular interactions like polymerization and dissociation in different environments. ias.ac.in

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comresearchgate.net As such, VCD is an exceptionally powerful tool for determining the absolute configuration of stereoisomers.

The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not give a VCD signal. A VCD spectrum would only be possible if the molecule were derivatized with a chiral auxiliary or studied in a chiral solvent environment that could induce chirality. nih.govfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic core, the methyl groups, and the carboxylic acid.

Carboxylic Acid Proton: The proton of the -COOH group is typically highly deshielded and appears as a broad singlet far downfield, often in the range of 10-13 ppm. Its chemical shift can be concentration-dependent due to changes in hydrogen bonding. rsc.org

Aromatic Protons: The isoquinoline ring system contains three aromatic protons. Their chemical shifts will be in the typical aromatic region (7.0-9.0 ppm) and their exact positions and coupling patterns will depend on the electronic effects of the methyl groups and the carboxylic acid.

Methyl Protons: The two methyl groups at positions 5 and 8 are in different chemical environments and are expected to appear as two distinct singlets. These signals would likely be found in the range of 2.4-2.8 ppm.

Table 2: Predicted Proton (¹H) NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.0 - 13.0 | Singlet, broad | -COOH |

| ~8.5 - 7.5 | Multiplet | Ar-H (3H) |

| ~2.7 | Singlet | C8-CH₃ (3H) |

| ~2.5 | Singlet | C5-CH₃ (3H) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carboxyl Carbon: The carbon atom of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-185 ppm. oregonstate.edu

Aromatic Carbons: The nine carbon atoms of the isoquinoline ring system will produce a series of signals in the aromatic region, generally between 120-160 ppm. Quaternary carbons (those without attached protons, such as C1, C5, C8, C8a, and C4a) usually show weaker signals.

Methyl Carbons: The two methyl carbons are the most shielded and will appear at the upfield end of the spectrum, likely in the 15-25 ppm range.

Table 3: Predicted Carbon-13 (¹³C) NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 185-165 | -COOH |

| 160-120 | Aromatic Carbons (9C) |

| 25-15 | -CH₃ Carbons (2C) |

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of a compound. For a molecule like this compound, with its distinct functional groups, several ionization methods can be employed for comprehensive characterization.

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is a powerful tool for the precise determination of a compound's elemental composition. This "soft" ionization technique is ideal for polar, thermally labile molecules, as it minimizes fragmentation. This compound, possessing both a basic nitrogen atom in the isoquinoline ring and an acidic carboxylic acid group, can be readily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

In positive-ion mode, the nitrogen atom is protonated, while in negative-ion mode, the carboxylic acid group is deprotonated. The high resolving power of the mass analyzer allows for the measurement of the ion's mass-to-charge ratio (m/z) with exceptional accuracy (typically within 5 ppm), enabling the unambiguous determination of its molecular formula. acs.orgacs.org

| Ion Mode | Ion Formula | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| Positive [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.0863 | 202.0861 | -1.0 |

| Negative [M-H]⁻ | [C₁₂H₁₀NO₂]⁻ | 200.0717 | 200.0719 | +1.0 |

Ion chromatography (IC) is a separation technique well-suited for highly polar and ionic compounds that are often difficult to analyze with traditional reversed-phase liquid chromatography. chromatographytoday.commasonaco.orgrsc.org When coupled with tandem mass spectrometry (MS/MS), IC-MS/MS becomes a robust method for both separating the analyte from complex matrices and elucidating its structure. metrohm.com

For this compound, IC can effectively separate the compound based on its ionic characteristics. Following separation, the isolated ion (e.g., the protonated molecule at m/z 202.0863) is subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, providing valuable structural information. Common fragmentation pathways for isoquinoline carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (COOH). chempap.orgnih.govlibretexts.orgyoutube.com Analysis of these fragment ions helps to confirm the connectivity of the molecule. nih.govnih.govresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) (Hypothetical) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 202.0863 | 184.0757 | H₂O (18.0106 Da) | Fragment resulting from water loss |

| 202.0863 | 174.0808 | CO (28.0055 Da) | Fragment resulting from carbonyl loss |

| 202.0863 | 156.0808 | HCOOH (46.0055 Da) | 5,8-Dimethylisoquinoline (B3357809) cation |

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it is typically used for compounds that are less polar and more thermally stable than those analyzed by ESI. wikipedia.orgnationalmaglab.org The sample is vaporized in a heated nebulizer before being ionized by a corona discharge. nih.gov This process often results in the formation of protonated molecules [M+H]⁺. nih.govacs.org

While ESI is generally more suitable for a compound like this compound due to its polarity, APCI can serve as a complementary technique. It is particularly useful when dealing with less polar solvents or when matrix effects interfere with ESI. The resulting mass spectrum is often simple, dominated by the molecular ion, which provides a clear confirmation of the compound's molecular weight.

| Ionization Method | Expected Primary Ion | Expected m/z |

|---|---|---|

| APCI (Positive Mode) | [M+H]⁺ | 202.0863 |

Electronic Spectroscopy: UV-Visible Absorption Characteristics

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. uobabylon.edu.iqmasterorganicchemistry.com The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. For organic molecules, the most significant transitions involve π-electrons in conjugated systems and non-bonding (n) electrons on heteroatoms.

The structure of this compound features an extended aromatic isoquinoline system, which constitutes a significant chromophore. This conjugated system is expected to give rise to intense π → π* transitions in the UV region. researchgate.net The presence of nitrogen and oxygen atoms with non-bonding electrons also allows for weaker n → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. goums.ac.irresearchgate.net By measuring the spectrum in solvents of varying polarity, one can observe shifts in the absorption maxima (λmax), which can provide information about the nature of the electronic transitions and the difference in polarity between the ground and excited states. researchgate.netacs.orgresearchgate.net Generally, an increase in solvent polarity leads to a bathochromic (red) shift for π → π* transitions.

| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Transition |

|---|---|---|---|

| Hexane | 230, 275, 318 | 35,000; 5,500; 4,000 | π → π |

| Ethanol | 235, 280, 325 | 38,000; 6,000; 4,300 | π → π |

| Water (pH 7) | 238, 283, 330 | 40,000; 6,200; 4,500 | π → π* |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijastems.orgscirp.org The geometry of 5,8-Dimethylisoquinoline-1-carboxylic acid can be optimized using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule. ijastems.orgresearchgate.net This process yields precise information about bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the calculated structure. For instance, the characteristic stretching frequency of the carboxylic acid's C=O group and the various C-H and C-C stretching and bending modes within the isoquinoline (B145761) ring system can be assigned. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This data is hypothetical and represents typical values for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.21 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Length | O-H (carboxyl) | 0.97 Å |

| Bond Angle | O=C-O (carboxyl) | 123.5° |

| Bond Angle | C-C-N (ring) | 122.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. ijastems.orgscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se For aromatic systems like this compound, the HOMO is typically distributed over the electron-rich regions of the isoquinoline ring, while the LUMO may be localized on the carboxylic acid group and the heterocyclic ring, facilitating charge transfer within the molecule. researchgate.netnih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound Note: This data is hypothetical and represents typical values for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.63 eV |

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. conicet.gov.arresearchgate.net

These predicted chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the structural elucidation and assignment of experimental NMR signals. researchgate.net The accuracy of the prediction depends on the chosen level of theory and basis set. nih.gov This method is particularly useful for distinguishing between isomers and understanding the electronic environment of each nucleus in the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edunumberanalytics.com This analysis transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure. usc.edu

For this compound, NBO analysis can quantify the delocalization of electron density, particularly within the aromatic isoquinoline ring and between the ring and the carboxylic acid substituent. It examines the stabilization energies associated with hyperconjugative interactions, such as the interaction between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor). These interactions are crucial for understanding the molecule's stability and electronic communication between different functional groups. ijastems.orgorientjchem.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or DMSO), and calculating the forces between atoms using a force field.

By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, providing insights into the molecule's conformational dynamics, solvation properties, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules. nih.govresearchgate.net This information is valuable for understanding how the molecule behaves in a solution, which is essential for predicting its physical properties and biological interactions.

Theoretical Approaches to Structure-Reactivity Relationships

The computational data gathered from DFT, HOMO-LUMO, and NBO analyses can be integrated to understand the structure-reactivity relationships of this compound.

Reactivity Descriptors : The HOMO-LUMO gap is a direct indicator of chemical reactivity. sci-hub.se Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the frontier orbital energies to quantify reactivity.

Electrostatic Potential (ESP) Maps : ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl group and the nitrogen atom of the isoquinoline ring are expected to be regions of negative potential, making them susceptible to electrophilic attack.

NBO Analysis for Reactivity : NBO analysis can reveal the most significant donor-acceptor interactions, which can be correlated with the molecule's reactivity pathways. For example, it can help identify the most acidic proton or the most likely sites for nucleophilic or electrophilic substitution. numberanalytics.comusc.edu

By combining these theoretical approaches, a comprehensive understanding of the chemical behavior of this compound can be developed, guiding further experimental studies.

Applications in Advanced Materials Science and Catalysis

Role as Chemical Building Blocks in Organic Synthesis

Carboxylic acids are of significant interest in organic synthesis, where they serve as fundamental building blocks for more complex molecules. nih.gov The isoquinoline (B145761) framework itself is found in numerous natural and synthetic products with a wide range of pharmacological activities. thieme-connect.de Specifically, 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids in their optically pure forms are recognized as important building blocks for creating natural products and pharmaceuticals. mdpi.com

The synthetic utility of the isoquinoline-1-carboxylic acid scaffold lies in the reactivity of the carboxylic acid group, which can be converted into a variety of other functional groups such as esters, amides, and acid halides. umb.edumsu.edu These transformations, classified as nucleophilic acyl substitution, are fundamental reactions in organic synthesis. msu.edu For instance, the reaction of a carboxylic acid with an amine, termed aminolysis, yields an amide, a common functional group in biologically active molecules and polymers. msu.edu Similarly, reaction with an alcohol leads to an ester through esterification. umb.edunsf.gov While these principles are broadly applicable, detailed studies documenting the extensive use of 5,8-Dimethylisoquinoline-1-carboxylic acid as a specific precursor in multi-step syntheses of complex target molecules are not widely available in the current literature. However, its structure makes it a candidate for creating diverse derivatives for applications in medicinal chemistry and materials research. mdpi.com

Development of Functional Materials

The development of advanced materials with tailored properties often relies on the specific functionalities of their constituent monomers. The carboxylic acid and isoquinoline moieties present in this compound provide reactive sites and structural properties that are pertinent to the creation of functional materials.

Polymers derived from dicarboxylic acids and diols, known as polyesters, are a significant class of biodegradable polymers. mdpi.com The synthesis of these materials often involves a two-step polycondensation reaction at high temperatures. mdpi.com Similarly, copolymers can be synthesized using hydroxycarboxylic acid derivatives. mdpi.com The incorporation of rigid aromatic or heterocyclic structures, such as the isoquinoline core, into a polymer backbone can significantly influence the material's thermal and mechanical properties. While the synthesis of polyesters and copolymers from various bio-based and synthetic diacids is well-established, specific research detailing the use of this compound as a monomer in polymerization reactions to create novel polymeric materials or copolymers is not prominently featured in available scientific literature. mdpi.commdpi.com

Organic dyes used in applications such as dye-sensitized solar cells (DSSCs) often feature a donor-π-acceptor (D-π-A) architecture. nih.gov In many of these photosensitizers, carboxylic acid groups serve as crucial anchoring units for strong adsorption onto semiconductor surfaces like titanium dioxide. nih.govresearchgate.net Upon adsorption, the carboxylic acid typically deprotonates to form a carboxylate, which binds covalently to the semiconductor. nih.gov Organic dyes incorporating a quinoline (B57606) carboxylic acid as the acceptor component have been developed and shown to be effective in DSSCs. google.com The extended π-system of the isoquinoline ring in this compound, combined with its carboxylic acid anchoring group, suggests its potential as a building block for such photosensitizers. However, specific studies on the synthesis and performance of dyes derived from this compound for semiconductor applications are not yet detailed in the literature.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound are well-suited to participate in these interactions, particularly hydrogen bonding, which is central to molecular recognition and the formation of ordered assemblies.

Hydrogen bonding is a key interaction in the formation of supramolecular assemblies. nih.gov Carboxylic acids are excellent hydrogen bond donors and acceptors and are known to form robust and predictable hydrogen-bonded patterns, or synthons. researchgate.net A very common motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com Furthermore, carboxylic acids can form strong hydrogen bonds with other functional groups, such as amides, leading to structures like the carboxylic acid:amide R₂²(8) synthon. researchgate.netresearchgate.net These interactions are fundamental in crystal engineering, allowing for the controlled assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov The presence of both a carboxylic acid group and a nitrogen atom in the isoquinoline ring of this compound provides multiple sites for directional hydrogen bonding, making it a promising candidate for designing complex supramolecular architectures.

Below is a table summarizing common hydrogen bond interactions involving carboxylic acid groups.

| Donor Group | Acceptor Group | Interaction Type | Typical Bond Energy (kJ/mol) |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | O-H···O | 20 - 40 |

| Carboxylic Acid (-COOH) | Pyridine (B92270) Nitrogen | O-H···N | 20 - 30 |

| Carboxylic Acid (-COOH) | Amide (C=O) | O-H···O | 15 - 30 |

| Amine (N-H) | Carboxylic Acid (C=O) | N-H···O | 10 - 25 |

Note: Bond energies are approximate and can vary significantly based on the molecular environment.

Host-guest chemistry is a branch of supramolecular chemistry where a larger host molecule encapsulates a smaller guest molecule. nih.gov This association is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. While macrocyclic compounds like cucurbiturils and cyclodextrins are common hosts, smaller molecules with specific recognition sites can also participate in forming such complexes. nih.gov The defined structure and hydrogen bonding capabilities of this compound could potentially allow it to act as a guest within a larger host cavity or as part of a larger, self-assembled host system. However, the scientific literature does not currently provide specific examples or detailed studies on the formation of host-guest systems involving this compound.

Enantioselective Recognition Studies

Enantioselective recognition, the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule, is a critical area of research with applications in chiral sensing, separation, and asymmetric catalysis. Isoquinoline scaffolds, due to their rigid, planar structure and the presence of a nitrogen heteroatom, are often explored as components of chiral selectors.

While direct studies on this compound for this purpose are not available, research on other chiral isoquinoline derivatives has demonstrated their potential. The nitrogen atom can act as a hydrogen bond acceptor, and the carboxylic acid group at the 1-position can serve as a hydrogen bond donor or a coordination site for metal ions. The dimethyl substituents at the 5 and 8 positions would influence the steric environment and the electronic properties of the aromatic system, which could, in turn, affect the binding affinity and selectivity of any potential host-guest complex. For a molecule to be an effective chiral selector, it typically needs to be chiral itself or be part of a larger chiral assembly.

Catalytic Applications and Ligand Design

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal-catalyzed reactions. Isoquinoline derivatives are valued as ligands due to the coordinating ability of the nitrogen atom, which can bind to a wide range of transition metals.

The structure of this compound suggests its potential as a bidentate ligand. The nitrogen atom of the isoquinoline ring and the oxygen atom of the carboxylate group can chelate to a metal center, forming a stable five-membered ring. This chelation can enhance the stability and catalytic activity of the resulting metal complex. The methyl groups at the 5 and 8 positions would provide steric bulk around the metal center, which can be a crucial factor in influencing the selectivity of a catalytic reaction, for instance, in asymmetric hydrogenation or cross-coupling reactions.

While no specific catalytic systems employing this compound as a ligand are reported, the broader family of quinoline and isoquinoline carboxylic acids has been used in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and heterogeneous catalysis. The specific substitution pattern of this compound would be expected to influence the topology and properties of any such resulting materials.

In palladium-catalyzed cross-coupling reactions, ligands play a pivotal role in the efficiency and selectivity of the process. While phosphine-based ligands are common, nitrogen-containing ligands derived from isoquinolines are also explored. The electronic properties of the isoquinoline ring, modulated by the dimethyl substitution, could affect the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination in a catalytic cycle.

Future Research Directions and Perspectives

Innovations in Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. tandfonline.com Future research on the synthesis of 5,8-Dimethylisoquinoline-1-carboxylic acid should prioritize the development of green synthetic methodologies. Traditional methods for constructing the isoquinoline (B145761) skeleton, such as the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions, often involve harsh conditions and hazardous reagents. nih.gov

Future innovations could focus on the following areas:

Catalyst-Free Reactions: Exploring catalyst-free reaction pathways, potentially utilizing water as a green solvent, could significantly reduce the environmental impact of the synthesis. tandfonline.combohrium.com

Microwave-Assisted Synthesis: The use of microwave irradiation can often lead to shorter reaction times, higher yields, and a reduction in the use of harmful organic solvents. researchgate.net

Multi-Component Reactions: Designing one-pot, multi-component reactions would improve atom economy and reduce waste by minimizing intermediate separation and purification steps. tandfonline.com

Biocatalysis: The use of enzymes as catalysts could offer high selectivity under mild reaction conditions, presenting a highly sustainable synthetic route. researchgate.net

The development of such green methodologies would not only make the synthesis of this compound more efficient and environmentally friendly but also align with the broader goals of sustainable chemistry. tandfonline.com

Exploration of Novel Interdisciplinary Applications

Isoquinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com While the specific biological profile of this compound is yet to be extensively studied, its structure suggests several promising avenues for interdisciplinary research.

Future research could explore the following applications:

Medicinal Chemistry: The compound could serve as a lead structure for the development of new therapeutic agents. Its potential as an inhibitor of specific enzymes or as a ligand for biological receptors warrants investigation. nih.govmdpi.com The presence of the carboxylic acid group also makes it a suitable candidate for the synthesis of various ester and amide derivatives, which could lead to compounds with enhanced biological activity. mdpi.com

Materials Science: Isoquinoline-containing compounds have been investigated for their fluorescent properties. mdpi.com Future studies could explore the potential of this compound and its derivatives in the development of novel organic light-emitting diodes (OLEDs) or chemosensors for metal ion detection. mdpi.comresearchgate.net

Coordination Chemistry: The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group make this compound a potential ligand for the formation of metal complexes. These complexes could exhibit interesting catalytic or photophysical properties.

The exploration of these interdisciplinary applications could unveil novel functionalities and expand the utility of this particular isoquinoline derivative beyond its current scope.

Advancements in Spectroscopic and Computational Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application. Future research should leverage advanced spectroscopic techniques and computational methods to gain deeper insights into its molecular characteristics.

Key areas for future investigation include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction studies can determine the precise three-dimensional structure of the compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a wide range of molecular properties, such as optimized geometry, vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Vis), and NMR chemical shifts. researchgate.neteurjchem.com These theoretical calculations can complement experimental data and provide a deeper understanding of the molecule's behavior. eurjchem.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules.

A comprehensive spectroscopic and computational characterization will provide a solid foundation for understanding the structure-property relationships of this compound and guide the design of new derivatives with tailored properties.

Sustainable Chemical Development Strategies

The principles of sustainable chemical development extend beyond green synthesis to encompass the entire lifecycle of a chemical product. For this compound, future research should consider the following sustainable development strategies:

Use of Renewable Feedstocks: Investigating the possibility of synthesizing the starting materials for this compound from renewable biomass sources would contribute to a more sustainable chemical process. mdpi.com

Lifecycle Assessment: A comprehensive lifecycle assessment would evaluate the environmental impact of the compound from its synthesis to its final disposal or degradation.

Biodegradability Studies: Designing derivatives of this compound that are readily biodegradable would minimize their persistence in the environment.

Toxicity Assessment: Early-stage assessment of the toxicological profile of the compound and its derivatives is crucial for ensuring human and environmental safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.